molecular formula C17H18N2O3 B11697976 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11697976
M. Wt: 298.34 g/mol
InChI Key: WHIPLJNAQZZJNK-LDADJPATSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3,4-dimethoxybenzaldehyde and 2-phenylacetohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields the corresponding amine derivative.

    Substitution: Results in various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its hydrazone moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in medicinal and material chemistry.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C17H18N2O3/c1-21-15-9-8-14(10-16(15)22-2)12-18-19-17(20)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20)/b18-12+

InChI Key

WHIPLJNAQZZJNK-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)OC

Origin of Product

United States

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